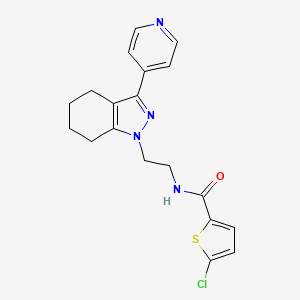

![molecular formula C22H22N2O4S2 B2836184 (E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide CAS No. 1007071-50-2](/img/structure/B2836184.png)

(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

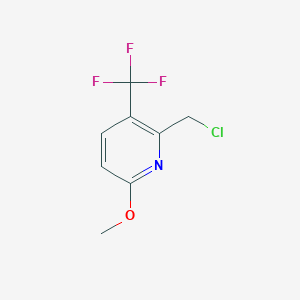

The compound is a benzo[d]thiazole derivative with a prop-2-yn-1-yl group and a methoxy group attached to the benzene ring. It also has a benzylsulfonyl group and a butanamide group. Benzo[d]thiazole derivatives are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has various functional groups attached to it, including a benzylsulfonyl group, a butanamide group, a methoxy group, and a prop-2-yn-1-yl group .Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, the prop-2-yn-1-yl group might undergo addition reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the prop-2-yn-1-yl group might increase its reactivity .Aplicaciones Científicas De Investigación

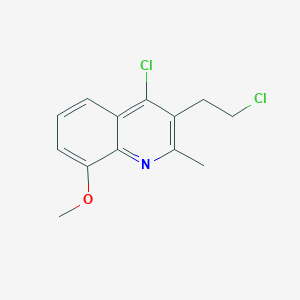

- In organic chemistry, this compound has been utilized as a benzylating agent in the direct C-3 benzylation of quinoxalin-2(1H)-ones. The reaction involves copper catalysis and delivers structurally diverse 3-benzylquinoxalin-2(1H)-ones in moderate to good yields .

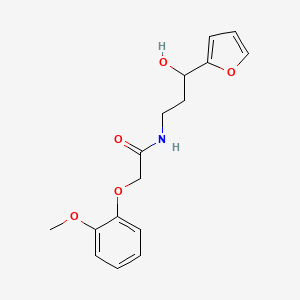

- The indole moiety in this compound is crucial in medicinal chemistry. Indole derivatives have exhibited antibacterial, antifungal, and antimalarial properties. Specifically, the sulfonamide analogs of indole (such as our compound) have strong antimicrobial actions. These properties make it a promising scaffold for drug design .

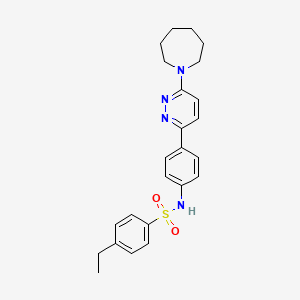

- The compound’s benzylsulfonyl group can be used in a radical approach for protodeboronation of alkyl boronic esters. When paired with a Matteson–CH₂–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

- Methoxy-modified derivatives, including our compound, have been studied for their impact on OTFT performance. These modifications improve hole transport mobility, making them promising candidates for electronic applications .

- Indole-sulfonamide, like our compound, serves as a suitable pharmacophore equivalent. It can substitute active sites in drug design due to its hydrophilic properties and substitution behavior, primarily at the C-3 position .

- Indole derivatives, including our compound, exhibit diverse biological effects. These include anti-inflammatory, antitubercular, antioxidant, anticancer, and antiviral properties. The indole-sulfonamide scaffold contributes to these activities .

Copper-Catalyzed C-3 Benzylation of Quinoxalin-2(1H)-ones

Indole Derivatives and Antimicrobial Properties

Hydromethylation via Protodeboronation

Optimization Influence of Methoxy Group in Organic Thin-Film Transistors (OTFTs)

Pharmacophore Equivalent for Drug Design

Biological Potential of Indole Derivatives

Direcciones Futuras

Propiedades

IUPAC Name |

4-benzylsulfonyl-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S2/c1-3-13-24-19-12-11-18(28-2)15-20(19)29-22(24)23-21(25)10-7-14-30(26,27)16-17-8-5-4-6-9-17/h1,4-6,8-9,11-12,15H,7,10,13-14,16H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBOXXVTMHIJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)

![2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide](/img/structure/B2836106.png)

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid](/img/structure/B2836108.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2836112.png)

![3-Methyl-5-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2836114.png)